methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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Overview
Description
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the condensation of resorcinol with acetonedicarboxylic acid in the presence of concentrated sulfuric acid . This method produces the (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which is then esterified using methanol and a suitable catalyst to yield the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can have different biological activities and properties .
Scientific Research Applications
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl acetate
- 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid
- 4-methyl-6-chloro-2-oxo-2H-chromen-7-yl acetate
Uniqueness
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5/c1-17-11(15)2-6-3-12(16)18-10-5-9(14)8(13)4-7(6)10/h3-5,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORRRYNOGWBERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197866 |
Source
|
Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72304-22-4 |
Source
|
Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72304-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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